A Comprehensive Technical Guide to Tert-butyl 4-oxoazocane-1-carboxylate: Synthesis, Characterization, and Applications
A Comprehensive Technical Guide to Tert-butyl 4-oxoazocane-1-carboxylate: Synthesis, Characterization, and Applications
Abstract
This technical guide provides an in-depth exploration of tert-butyl 4-oxoazocane-1-carboxylate, a valuable heterocyclic building block for drug discovery and organic synthesis. While specific literature on this exact compound is sparse, this document leverages established principles of medium-ring synthesis and physical organic chemistry to present a predictive but robust guide for its preparation, characterization, and synthetic utility. We will detail a proposed synthetic pathway, outline expected spectroscopic signatures, and discuss the reactivity profile of its key functional groups—the N-Boc carbamate and the cyclic ketone. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex nitrogen-containing scaffolds.
Introduction and Strategic Importance
Medium-sized nitrogen heterocycles, particularly those containing an eight-membered azocane ring, are privileged scaffolds in medicinal chemistry. Their conformational flexibility allows them to effectively present pharmacophoric elements in three-dimensional space, leading to potent and selective interactions with biological targets. Tert-butyl 4-oxoazocane-1-carboxylate (Figure 1) is a strategically important intermediate, combining the versatile azocane core with two key functional handles:
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A Ketone at the C4 Position: This carbonyl group serves as a versatile anchor point for a wide array of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, enabling the introduction of diverse substituents.
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An N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection of the ring nitrogen under a wide range of conditions, including basic and nucleophilic environments, yet can be cleanly removed under acidic conditions.[1] This orthogonality is crucial for complex, multi-step synthetic campaigns.[2]
This guide will provide the foundational knowledge required to synthesize, handle, and strategically employ this valuable synthetic intermediate.
Proposed Synthesis Pathway: An Intramolecular Approach
The synthesis of medium-sized rings is often challenged by unfavorable entropic factors.[3] Therefore, a carefully designed intramolecular cyclization strategy is paramount. While several methods exist for the formation of eight-membered rings, including ring-closing metathesis (RCM) and radical cyclizations, we propose a robust and scalable route based on the Dieckmann condensation.[4][5][6][7] This classical reaction involves the intramolecular condensation of a diester to form a β-keto ester, which is ideally suited for generating the target 4-oxoazocane core.
The overall workflow is designed to build a linear precursor containing the necessary functionalities for the key cyclization step.
Detailed Experimental Protocols & Mechanistic Rationale
Step 1 & 2: Synthesis of the Acyclic Amino Diester Backbone
The synthesis begins with the construction of a linear N-protected amino diester. A plausible route involves the reductive amination of a keto-ester followed by chain extension, or a sequential alkylation approach. For this guide, we will consider a pathway starting from a commercially available amino acid derivative, which offers good control over stereochemistry if required.
Protocol: Synthesis of Diethyl 2-((tert-butoxycarbonyl)amino)heptanedioate
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N-Alkylation: To a solution of ethyl 5-bromovalerate (1.0 eq) in acetonitrile, add L-glutamic acid diethyl ester hydrochloride (1.1 eq) and potassium carbonate (3.0 eq). Heat the mixture to reflux for 16-24 hours, monitoring by TLC.
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Rationale: This standard SN2 reaction builds the C7 carbon chain attached to the nitrogen. Potassium carbonate acts as a base to free the amine from its hydrochloride salt and neutralize the HBr formed during the reaction.
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Work-up: After cooling, filter the solids and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude amino diester.
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Boc Protection: Dissolve the crude amino diester (1.0 eq) in a 1:1 mixture of THF and water. Add sodium bicarbonate (3.0 eq) followed by di-tert-butyl dicarbonate (Boc)₂O (1.2 eq).[8] Stir vigorously at room temperature for 4-6 hours.
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Rationale: The Boc group is installed using (Boc)₂O under Schotten-Baumann conditions. The biphasic system with a mild base ensures efficient acylation of the secondary amine.[9]
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Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with 1M HCl (to remove any unreacted amine), saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure linear precursor.
Step 3: Intramolecular Dieckmann Condensation
This is the key ring-forming step. The choice of base and reaction conditions is critical to favor the intramolecular cyclization over intermolecular polymerization, especially for an 8-membered ring.[10]
Protocol: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-oxoazocane-3-carboxylate
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Setup: In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, prepare a solution of the linear diester precursor (1.0 eq) in anhydrous toluene (to a final concentration of ~0.01 M).
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Rationale: High dilution conditions are essential to minimize intermolecular side reactions and favor the desired intramolecular cyclization, a principle established by Ziegler.
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Cyclization: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise to the stirred solution at room temperature. After the initial effervescence subsides, heat the reaction mixture to 80-90 °C for 4-6 hours.
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Rationale: Sodium hydride is a strong, non-nucleophilic base that will deprotonate the α-carbon of one of the ester groups to form an enolate. This enolate then acts as the nucleophile, attacking the carbonyl of the second ester group intramolecularly.
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Work-up and Quench: Cool the reaction to 0 °C and cautiously quench by the slow addition of glacial acetic acid until the pH is neutral. Dilute with ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer, concentrate, and purify the resulting β-keto ester by column chromatography.
Step 4: Decarboxylation
The resulting β-keto ester is readily decarboxylated to yield the final target molecule.
Protocol: Synthesis of tert-Butyl 4-oxoazocane-1-carboxylate
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Hydrolysis & Decarboxylation: Dissolve the purified β-keto ester in a mixture of DMSO and water (e.g., 9:1 v/v). Add lithium chloride (2.0 eq). Heat the mixture to 120-140 °C for 6-12 hours.
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Rationale: This is a Krapcho decarboxylation. The combination of a polar aprotic solvent, water, and a salt facilitates the saponification of the ester followed by thermal decarboxylation of the resulting β-keto acid intermediate.
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Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer extensively with water to remove DMSO, followed by brine. Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the final product.
Spectroscopic Characterization (Predicted)
Precise spectroscopic data is essential for confirming the identity and purity of a synthesized compound.[11] While experimental data is not available in the literature, we can predict the key spectroscopic features of tert-butyl 4-oxoazocane-1-carboxylate based on its structure and data from analogous compounds.
| Technique | Expected Features and Rationale |
| ¹H NMR | ~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group on the Boc protector. ~2.5-2.8 ppm (multiplet, 4H): Protons on carbons α to the ketone (C3 and C5). These would be deshielded by the carbonyl group. ~3.4-3.6 ppm (multiplet, 4H): Protons on carbons α to the nitrogen (C2 and C8). These are deshielded by the electronegative nitrogen atom. ~1.7-2.0 ppm (multiplet, 4H): Remaining methylene protons on the ring (C6 and C7). Due to the conformational flexibility of the 8-membered ring, expect complex, potentially broad multiplets. |
| ¹³C NMR | ~210 ppm: Ketone carbonyl carbon (C4). ~155 ppm: Carbamate carbonyl carbon of the Boc group. ~80 ppm: Quaternary carbon of the tert-butyl group. ~40-50 ppm: Carbons α to the nitrogen (C2, C8). ~35-45 ppm: Carbons α to the ketone (C3, C5). ~28.5 ppm: Methyl carbons of the tert-butyl group. ~25-30 ppm: Remaining ring carbons (C6, C7). |
| IR | ~1710 cm⁻¹ (strong): C=O stretch of the cyclic ketone. This is a key diagnostic peak. ~1690 cm⁻¹ (strong): C=O stretch of the Boc carbamate. ~2850-2980 cm⁻¹: C-H stretching vibrations of the aliphatic ring and Boc group. ~1160 cm⁻¹: C-O stretch associated with the Boc group. |
| Mass Spec (ESI+) | Expected m/z: 242.17 [M+H]⁺, 264.15 [M+Na]⁺, 186.11 [M - C₄H₈ + H]⁺ (loss of isobutylene), 142.10 [M - Boc + H]⁺ (loss of the Boc group). |
Chemical Reactivity and Synthetic Applications
The synthetic utility of tert-butyl 4-oxoazocane-1-carboxylate stems from the distinct reactivity of its two primary functional groups.
Reactions at the C4-Ketone
The ketone functionality is a gateway to a vast array of derivatives. Standard carbonyl chemistry can be applied to elaborate the scaffold.
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Reductive Amination: The most powerful application is likely reductive amination, where the ketone is converted to an amine.[12] Reacting the ketone with a primary or secondary amine under acidic conditions forms an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This provides direct access to 4-aminoazocane derivatives, which are common motifs in bioactive molecules.
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Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the C=O bond into a C=C bond, enabling the introduction of alkylidene substituents.
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Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents will generate tertiary alcohols, providing a route to 4-alkyl-4-hydroxyazocane derivatives.
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Enolate Chemistry: The protons on the α-carbons (C3 and C5) are acidic and can be removed with a suitable base to form an enolate, which can then be alkylated or used in aldol-type reactions.
Deprotection of the N-Boc Group
The Boc group is stable to most basic, nucleophilic, and reductive conditions, making it an excellent protecting group during manipulations of the ketone. It is reliably cleaved under acidic conditions.[13]
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Standard Deprotection: Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) at room temperature typically results in rapid and clean deprotection. The byproducts are gaseous carbon dioxide and tert-butanol (or isobutylene), which are easily removed.
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Milder Conditions: For substrates sensitive to strong acid, milder conditions such as 4M HCl in dioxane or p-toluenesulfonic acid in methanol can be employed.
The ability to selectively deprotect the nitrogen allows for subsequent functionalization, such as acylation, alkylation, or arylation, at the ring nitrogen atom.
Conclusion
Tert-butyl 4-oxoazocane-1-carboxylate represents a highly valuable, albeit not widely commercialized, building block for modern synthetic chemistry. Its structure, featuring a flexible eight-membered ring, a versatile ketone handle, and an orthogonal Boc-protecting group, makes it an ideal starting point for the synthesis of complex molecular architectures. The synthetic route proposed herein, centered on a robust Dieckmann condensation, provides a logical and scalable pathway for its preparation. The predicted spectroscopic data and the outlined reactivity profile offer a solid foundation for researchers to confidently synthesize, characterize, and employ this intermediate in their drug discovery and development programs.
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